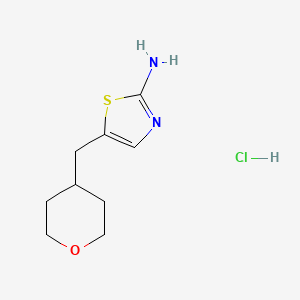

5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of Tetrahydro-2H-pyran-4-amine . Tetrahydro-2H-pyran-4-amine is an organic compound with the molecular formula C5H11NO . It is used in various chemical reactions as a reagent .

Physical And Chemical Properties Analysis

Tetrahydro-2H-pyran-4-amine, a related compound, is a liquid at room temperature with a density of 0.977 g/cm3 at 25 °C and a refractive index of 1.463 .Applications De Recherche Scientifique

Anti-Inflammatory Properties

The synthesis of 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization in the presence of KOH . This compound has been tested for anti-inflammatory activity. Its potential as an anti-inflammatory agent could be explored further in drug development.

DNA Damage Detection

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: has been used in coupling with alkaline gel electrophoresis to improve the detection of single-strand breaks (SSBs) in DNA . Investigating its efficacy in DNA repair studies and genotoxicity assessments could be valuable.

Synthesis of 2H-Pyrans

The 2H-pyran core is versatile in organic synthesis. For instance, propargyl vinyl ethers can be rearranged into stable 2,4,5,6-tetrasubstituted 2H-pyrans through a one-pot procedure involving Ag(I)-catalyzed propargyl Claisen rearrangement and tandem DBU-catalyzed isomerization/6π-oxa-electrocyclization reactions . Exploring the use of our compound in similar transformations may yield novel pyran derivatives.

Medicinal Chemistry

Given the 1,2,4-triazole scaffold’s significance in drug design, our compound could serve as a starting point for developing new pharmaceutical agents. Researchers might investigate its potential as an antitumor, antiviral, or antipyretic agent .

Organic Synthesis

The synthesis of 5-(oxan-4-ylmethyl)-1,3-thiazol-2-amine hydrochloride involves intriguing chemistry, including cyclization and alkylation reactions. Researchers could explore its utility as a building block for more complex heterocyclic compounds .

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazole derivatives have been known to interact withtopoisomerase II , which plays a crucial role in DNA replication and transcription.

Mode of Action

Similar compounds likeVoreloxin bind to DNA and interact with topoisomerase II .

Biochemical Pathways

The interaction with topoisomerase ii can result inDNA double-strand cracks , a G2 stop, and ultimately, cell death .

Pharmacokinetics

Similar compounds have shown good permeability in mdck cells overexpressing mdr1 and moderate aqueous solubility .

Result of Action

The interaction with topoisomerase ii can lead toDNA double-strand cracks , a G2 stop, and ultimately, cell death .

Propriétés

IUPAC Name |

5-(oxan-4-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS.ClH/c10-9-11-6-8(13-9)5-7-1-3-12-4-2-7;/h6-7H,1-5H2,(H2,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYIHOCYXLZZEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC2=CN=C(S2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2410741.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide](/img/structure/B2410744.png)

![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2410747.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2410752.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2410757.png)

![4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2410761.png)